2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by a fused pyrrolo-pyrimidine ring system with a sulfanylideno group at the 2-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2,6-diaminopyrimidin-4-one with suitable aldehydes or ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at elevated temperatures . This one-pot three-component cascade reaction facilitates the formation of the desired pyrrolo[2,3-d]pyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and solvent systems, such as dicationic molten salts, can enhance the efficiency and sustainability of the production process . These methods allow for high yields and scalability, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylideno group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanylideno group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Includes enzymes such as tyrosine kinases, phosphatidylinositol-3 kinase, and cyclin-dependent kinases.
Pathways Involved: The compound can inhibit signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core but differ in the position and nature of substituents.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to pyrido[2,3-d]pyrimidin-5-ones but with different substitution patterns.
Pyrimidino[4,5-d][1,3]oxazines: These compounds have a fused oxazine ring, offering different chemical and biological properties.
Properties
Molecular Formula |
C6H3N3OS |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
2-sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H,9,10,11) |
InChI Key |
PUYWIHQELHGRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC(=S)N=C2N=C1 |
Origin of Product |
United States |
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